molecular formula C9H7N3O3S B13012547 2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B13012547
M. Wt: 237.24 g/mol
InChI Key: MNMNCRDREKZHRQ-UHFFFAOYSA-N
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Description

2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound with a molecular formula of C9H7N3O3S and a molecular weight of 237.23 g/mol . This compound is known for its unique structure, which includes a pyrido[2,3-d]pyrimidine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves the Dimroth rearrangement, a process that rearranges heterocyclic compounds by relocating heteroatoms within the ring system . This rearrangement can be catalyzed by acids, bases, or heat, and is influenced by factors such as the degree of aza-substitution, pH of the reaction medium, and the presence of electron-withdrawing groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of heterocyclic chemistry and the Dimroth rearrangement suggest that large-scale synthesis would involve similar reaction conditions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with nucleophilic sites in biological molecules, potentially inhibiting enzymes or interfering with DNA replication . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid: Lacks the methyl group at position 7.

    7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid: Lacks the mercapto group at position 2.

Uniqueness

2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is unique due to the presence of both the mercapto and methyl groups, which contribute to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C9H7N3O3S

Molecular Weight

237.24 g/mol

IUPAC Name

7-methyl-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H7N3O3S/c1-3-2-4(8(14)15)5-6(10-3)11-9(16)12-7(5)13/h2H,1H3,(H,14,15)(H2,10,11,12,13,16)

InChI Key

MNMNCRDREKZHRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)NC(=S)NC2=O)C(=O)O

Origin of Product

United States

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